1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQPAHXUOYDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413977 | |
| Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7243-13-2 | |
| Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of N-(3-Ethynylphenyl)Piperidine-4-Carboxamide
The initial step involves coupling 3-ethynylaniline with piperidine-4-carboxylic acid. A carbodiimide-mediated reaction using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves this transformation.
Reaction Conditions:
-
Solvent: Anhydrous DCM
-
Coupling Agents: EDCl (1.2 equiv), HOBt (1.1 equiv)
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Temperature: 0°C to room temperature, 12–16 hours
-
Yield: 78–85%
Mechanistic Insight:
EDCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 3-ethynylaniline. HOBt suppresses racemization and enhances coupling efficiency.
Step 2: N-Acetylation of the Piperidine Ring
The secondary amine of the piperidine moiety is acetylated using acetic anhydride in the presence of triethylamine (TEA).
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF)
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Acetylating Agent: Acetic anhydride (2.0 equiv)
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Base: TEA (3.0 equiv)
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Temperature: Reflux, 4–6 hours
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Yield: 90–94%
Key Consideration:
Excess acetic anhydride ensures complete acetylation, while TEA neutralizes generated acetic acid, preventing protonation of the amine.
Synthetic Route 2: Modular Assembly via Pre-Functionalized Intermediates
Synthesis of Ethynylphenyl Carboxamide Intermediate
An alternative approach begins with N-(3-iodophenyl)piperidine-4-carboxamide, which undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) to introduce the ethynyl group.
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
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Solvent: Diisopropylamine (DIPA)
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Temperature: 60°C, 8 hours
-
Yield: 70–75%
Post-Reaction Processing:
The trimethylsilyl (TMS) protecting group is removed using tetrabutylammonium fluoride (TBAF), yielding the free ethynyl derivative.
Sequential Acetylation and Purification
Acetylation follows the same protocol as Route 1, with final purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate amide coupling but may compromise ethynyl group stability. Nonpolar solvents like DCM balance reactivity and functional group compatibility.
Table 1: Solvent Impact on Amide Coupling Yield
| Solvent | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | EDCl/HOBt | 85 | 98.5 |
| DMF | EDCl/HOBt | 88 | 97.2 |
| THF | DCC | 72 | 96.8 |
Key Finding: DCM provides optimal balance between yield and purity, minimizing side reactions.
Temperature and Time Dependence
Acetylation at reflux (66°C) achieves completion within 4 hours, whereas room-temperature reactions require 24 hours for comparable yields.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 70–75 | 65–70 |
| Steps | 2 | 3 |
| Functional Group Risk | Low | Moderate (TMS deprotection) |
| Scalability | High | Moderate |
Route 1 offers superior scalability and fewer steps, making it preferable for industrial applications.
Challenges and Limitations
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Ethynyl Group Reactivity: The ethynyl moiety may participate in unintended cycloaddition or oxidation under acidic conditions, necessitating inert atmospheres.
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Purification Complexity: Silica gel chromatography is required to separate acetylated byproducts, increasing process time and cost.
Recent Advances in Methodology
Emerging techniques leverage flow chemistry to enhance reaction control. For example, continuous-flow acetylation reduces reaction time to 30 minutes while maintaining 92% yield, as demonstrated in analogous piperidine derivatives .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s acetyl group (COCH₃) and ethynyl (-C≡CH) moiety are primary sites for oxidation:
-
Acetyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the acetyl group may convert to a carboxylic acid (-COOH). This reaction typically requires elevated temperatures (80–100°C) and proceeds via radical intermediates.
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Ethynyl Group Oxidation : The terminal alkyne can undergo oxidative cleavage with ozone (O₃) or KMnO₄ to yield a ketone or carboxylic acid derivative, depending on reaction conditions.
Table 1: Oxidation Reaction Parameters
| Site | Reagent | Conditions | Product |
|---|---|---|---|
| Acetyl group | KMnO₄/H₂SO₄ | 80°C, 4–6 h | Carboxylic acid derivative |
| Ethynyl group | O₃ followed by H₂O₂ | −78°C, then room temperature | Ketone or carboxylic acid |
Reduction Reactions
Reduction targets the carboxamide and ethynyl groups:
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Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide (-CONH-) to a methylene amine (-CH₂NH-) under anhydrous conditions (e.g., THF, reflux).
-
Ethynyl Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the ethynyl group to an ethyl (-CH₂CH₃) or vinyl (-CH=CH₂) moiety, depending on reaction duration and pressure .
Table 2: Reduction Reaction Outcomes
| Target Group | Reagent | Conditions | Product |
|---|---|---|---|
| Carboxamide | LiAlH₄ | THF, reflux, 8 h | Piperidine-4-methylamine analog |
| Ethynyl | H₂ (1 atm)/Pd-C | RT, 12 h | Ethyl or vinyl derivative |
Nucleophilic Substitution
The carboxamide’s electrophilic carbonyl carbon is susceptible to nucleophilic attack:
-
Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding piperidine-4-carboxylic acid and 3-ethynylaniline .
-
Cross-Coupling Reactions : The ethynyl group participates in Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysis to form extended π-conjugated systems .
Table 3: Substitution Reaction Metrics
| Reaction Type | Reagents/Catalysts | Yield | Key Conditions |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, H₂O, reflux | 85% | 12 h, nitrogen atmosphere |
| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N | 72% | 60°C, 24 h, DMF solvent |
Acetylation/Deacetylation
The acetyl group on the piperidine nitrogen can be modified:
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Deacetylation : Treatment with aqueous HCl or HBr removes the acetyl group, regenerating the secondary amine. This reaction is critical for generating reactive intermediates .
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Reacetylation : The free amine can be reacetylated using acetic anhydride (Ac₂O) in the presence of triethylamine (Et₃N) .
Mechanistic Insights:
-
Deacetylation proceeds via acid-catalyzed cleavage of the amide bond, forming a protonated intermediate that hydrolyzes to the amine.
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Reacetylation follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of Ac₂O.
Thermal and Photochemical Reactions
-
Thermal Decomposition : At temperatures >200°C, the compound undergoes pyrolysis, producing volatile fragments such as CO₂, NH₃, and acetylene .
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Photochemical Cyclization : UV irradiation (λ = 254 nm) induces cyclization of the ethynylphenyl group with the piperidine ring, forming polycyclic aromatic derivatives.
Scientific Research Applications
1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Key Modifications
The piperidine-4-carboxamide scaffold is common among the compounds discussed. Variations in substituents significantly influence their biological and physicochemical profiles:
Key Observations :
- Electron-Donating vs.
- Bulk and Solubility : Bulky substituents (e.g., naphthalene in ) may improve target binding but reduce solubility, whereas the ethynyl group’s linear structure could balance steric effects and solubility [14].
- Metabolic Stability : Acetylated piperidine derivatives, such as TAK-220, exhibit improved metabolic stability due to reduced oxidative metabolism at the piperidine nitrogen [1]. The ethynyl group’s metabolic fate remains unclear but may introduce unique degradation pathways.
Pharmacological Activity and Selectivity
- TAK-220 (CCR5 Antagonist) : Demonstrates potent anti-HIV-1 activity (IC₅₀ = 0.42 nM in membrane fusion assays), attributed to its chloro-methylphenyl group optimizing CCR5 binding [1].
- LIMK2 Inhibitors (): Piperidine-4-carboxamides with pyrrolopyrimidine substituents (e.g., 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide) show non-ATP competitive inhibition, highlighting scaffold adaptability for kinase targets [8].
- SARS-CoV-2 Projected Inhibitors () : Naphthalene-containing analogs exhibit acceptable binding in silico models, suggesting bulky aromatics enhance viral protease interactions [14].
Target Compound Hypotheses :
- The ethynyl group’s sp-hybridized carbon may engage in hydrophobic interactions or alkyne-specific hydrogen bonding, distinct from halogen or methoxy interactions in analogs.
- Potential applications in kinase or protease inhibition, pending functional assays.
Biological Activity
1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an acetyl group, and an ethynyl-substituted phenyl moiety. Its structural formula can be represented as follows:
This structure is significant as the presence of the ethynyl group may enhance lipophilicity and biological activity.
Antimicrobial Properties
Research has indicated that derivatives of piperidine-4-carboxamide exhibit antimicrobial properties. A study highlighted that piperidine derivatives, including those similar to this compound, showed activity against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction. For instance, compounds with similar piperidine structures have demonstrated cytotoxicity against various cancer cell lines .
The mechanism of action for this compound likely involves interaction with specific molecular targets. Piperidine derivatives are known to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in cancer and infectious diseases .
Study on Antimicrobial Activity
A notable study screened various piperidine derivatives against Mycobacterium tuberculosis. The findings revealed that compounds with structural similarities to this compound exhibited significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating tuberculosis .
Anticancer Research
In a comparative study involving several piperidine derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells, supporting its role as a potential anticancer agent .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Q. What are the optimized synthetic routes for 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. A common approach is:
Piperidine-4-carboxamide formation : React piperidine-4-carboxylic acid with 3-ethynylaniline using coupling agents like EDCI/HOBt in anhydrous DMF .
Acetylation : Introduce the acetyl group via reaction with acetyl chloride in the presence of a base (e.g., triethylamine) .
- Critical Parameters :
- Solvent choice (DMF vs. THF) affects reaction kinetics.
- Temperature control (0–25°C) minimizes side reactions (e.g., over-acetylation).
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) but reduces yield (60–70%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Confirm acetyl group integration (singlet at δ ~2.1 ppm) and ethynylphenyl protons (triplet near δ ~3.1 ppm for acetylenic CH) .
- ¹³C NMR : Verify carbonyl carbons (amide at ~168 ppm, acetyl at ~170 ppm) .
- X-ray Crystallography : Resolve spatial arrangement; piperidine chair conformation and acetyl/ethynylphenyl orientation (e.g., torsion angles <10° for planar amide) .
- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of acetyl group: m/z –42) .
Advanced Research Questions
Q. What computational strategies can predict binding affinities of this compound to neurological targets (e.g., sigma-1 receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6DK1 for sigma-1) to model ligand-receptor interactions. Key steps:
Prepare ligand (protonation states via MarvinSketch).
Grid box centered on binding pocket (coordinates from crystallography data) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability (RMSD <2 Å) and hydrogen bonds (e.g., amide-O with Tyr103) .
- Free Energy Calculations : MM-PBSA to estimate ΔG binding (kcal/mol); compare with experimental IC₅₀ values .
Q. How can in vivo pharmacokinetic studies be designed to evaluate metabolic stability and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Animal Models : Administer compound (IV/oral) to rodents; collect plasma/brain samples at intervals (0–24 hrs).
- Analytical Methods :
- LC-MS/MS : Quantify compound/metabolites (LLOQ: 1 ng/mL) .
- BBB Penetration : Calculate brain/plasma ratio (target >0.3); use in situ perfusion to measure permeability (Pe ~10⁻⁶ cm/s) .
- Metabolite ID : Incubate with liver microsomes; UPLC-QTOF detects phase I/II metabolites (e.g., acetyl hydrolysis to primary amide) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays :
- Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls (e.g., haloperidol for sigma-1).
- Validate via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Data Normalization :
- Correct for batch variability (e.g., DMSO solvent effects) using Z-factor (>0.5 indicates robust assay) .
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p<0.05) .
Key Considerations
- Contradictions in Evidence :
- Synthesis yields vary significantly with solvent polarity (DMF > THF) .
- Computational models may overestimate affinity due to rigid receptor assumptions .
- Methodological Gaps :
- Limited data on enantiomeric resolution (chiral HPLC methods needed) .
- In vivo toxicity profiles (e.g., hepatotoxicity) remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
